2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate is an organic compound that features a piperidine ring attached to a carbodithioate group, with a 4-bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate typically involves the reaction of 4-bromobenzaldehyde with piperidine and carbon disulfide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl piperidine-1-carbodithioate
- 2-(4-Fluorophenyl)-2-oxoethyl piperidine-1-carbodithioate
- 2-(4-Methylphenyl)-2-oxoethyl piperidine-1-carbodithioate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl piperidine-1-carbodithioate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the bromine substituent can be easily replaced with other functional groups, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
CAS No. |
24372-64-3 |
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Molecular Formula |
C14H16BrNOS2 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16BrNOS2/c15-12-6-4-11(5-7-12)13(17)10-19-14(18)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2 |
InChI Key |
LTYFCFCWFLBTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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